p,p/'-DDA
p,p/'-DDA
Brand Name:
Vulcanchem
CAS No.:
198-35-6
VCID:
VC0089711
InChI:
InChI=1S/C28H35N3O3S/c1-4-23-12-16-27(17-13-23)35(33,34)30-20-24-10-14-26(15-11-24)28(32)29-18-19-31(22(2)3)21-25-8-6-5-7-9-25/h5-17,22,30H,4,18-21H2,1-3H3,(H,29,32)
SMILES:
CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCN(CC3=CC=CC=C3)C(C)C
Molecular Formula:
C28H35N3O3S
Molecular Weight:
493.666
p,p/'-DDA
CAS No.: 198-35-6
Main Products
VCID: VC0089711
Molecular Formula: C28H35N3O3S
Molecular Weight: 493.666
CAS No. | 198-35-6 |
---|---|
Product Name | p,p/'-DDA |
Molecular Formula | C28H35N3O3S |
Molecular Weight | 493.666 |
IUPAC Name | N-[2-[benzyl(propan-2-yl)amino]ethyl]-4-[[(4-ethylphenyl)sulfonylamino]methyl]benzamide |
Standard InChI | InChI=1S/C28H35N3O3S/c1-4-23-12-16-27(17-13-23)35(33,34)30-20-24-10-14-26(15-11-24)28(32)29-18-19-31(22(2)3)21-25-8-6-5-7-9-25/h5-17,22,30H,4,18-21H2,1-3H3,(H,29,32) |
Standard InChIKey | HTGXHXMUOZRDNL-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCN(CC3=CC=CC=C3)C(C)C |
Synonyms | P,P/'-DDA |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume